Butenachlor, with the chemical formula C₁₃H₁₄ClN, is classified as an herbicide and is particularly noted for its application in rice cultivation. It functions by disrupting protein synthesis, which is crucial for plant growth and development. The compound is commercially available under various brand names and formulations, primarily as a soil-applied herbicide .
The synthesis of Butenachlor involves several key chemical reactions. A common method includes:
This synthesis typically requires careful control of temperature and reaction time to ensure high yield and purity of the final product.
Butenachlor participates in several chemical reactions that are crucial for its functionality as a herbicide:
These reactions are essential for understanding the environmental fate of Butenachlor and its persistence in agricultural settings .
The mechanism of action of Butenachlor primarily involves the inhibition of cell division by blocking protein synthesis in susceptible plant species. This occurs through:
Experimental studies have shown that Butenachlor effectively reduces the growth rate of target weeds, demonstrating its efficacy as a selective herbicide .
Butenachlor exhibits several important physical and chemical properties:
These properties influence its application methods and effectiveness in various agricultural practices.
Butenachlor is widely used in agriculture, particularly for:
Its selective nature makes it a valuable tool for farmers seeking to manage weed populations while minimizing harm to crops .
1.1.1. Stenotrophomonas acidaminiphila JS-1 Metabolic PathwaysStenotrophomonas acidaminiphila JS-1, isolated from agricultural soils, mineralizes butachlor via a specialized β-oxidation pathway. Genomic sequencing revealed a 6.2-Mb chromosome harboring a cndABC gene cluster (chromosome position: 1.45–1.52 Mb), which encodes enzymes for initial dealkylation. This strain transforms butachlor into 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) within 48 hours, achieving 95% degradation efficiency at 100 mg/L. The genome also contains transporters (e.g., acrB) for efficient uptake of butachlor derivatives, enhancing its catabolic flexibility [1] [8].
Butachlor-degrading strains Rhodococcus sp. T3-1 and Sphingobium sp. DC-2 were isolated from rice paddies in Iran and China. Rhodococcus sp. T3-1 utilizes the chlH gene for hydrolytic dechlorination, while Sphingobium sp. DC-2 employs p450 monooxygenases for aromatic ring cleavage. These strains exhibit complementary substrate specificities: Rhodococcus degrades aliphatic chains, whereas Sphingobium targets aromatic metabolites. Field trials confirmed their persistence in flooded soils, reducing butachlor half-life from 14 to 1.5 days [3] [5].
Syntrophic pairs like Rhodococcus sp. B1 + Sphingomonas sp. BUT-4 enhance butachlor mineralization through metabolic cross-feeding. Rhodococcus converts butachlor to CDEPA via debutoxylation, which Sphingomonas further degrades to 2,6-diethylaniline (DEA). REP-PCR profiling confirmed distinct genomic fingerprints for each partner, indicating non-redundant catabolic roles. Co-cultures achieve 99% degradation in 5 days—30% faster than axenic cultures—due to shared detoxification pathways [3] [6].
Table 1: Genomic Features of Key Butachlor-Degrading Bacteria
Strain | Genome Size (Mb) | Key Catabolic Genes | Degradation Efficiency (%) |
---|---|---|---|
S. acidaminiphila JS-1 | 6.2 | cndABC, acrB | 95 (100 mg/L, 48 h) |
Rhodococcus sp. T3-1 | 5.8 | chlH, alkB | 98 (100 mg/L, 6 d) |
Sphingobium sp. DC-2 | 4.3 | p450, catA | 90 (50 mg/L, 84 h) |
Dioxygenases (e.g., Dbo in Bacillus sp. hys-1) initiate butachlor degradation via homolytic C–Cl bond cleavage. The dbo gene (744 bp) encodes a Fe²⁺-dependent enzyme that oxidizes butachlor to 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide, with optimal activity at pH 6.5 and 30°C. Mutagenesis studies show that His¹²³ and Asp¹⁸⁵ residues are critical for substrate binding. This step reduces toxicity by 60% by eliminating the chloroacetamide group [4] [6].
N-dealkylation is catalyzed by cytochrome P450 (CYP450) in Sphingobium spp., converting butachlor to N-dealkylated metabolites. Acinetobacter sp. DW-1 further cleaves C–N bonds via protocatechuate 3,4-dioxygenase (pcaGH), generating aliphatic acids. In consortia, Rhodococcus’s hydrolytic enzyme ChlH and Sphingomonas’s oxidase MeaXY synergistically mineralize DEA to CO₂ via catechol intermediates [3] [8].
Table 2: Key Enzymes in Butachlor Degradation Pathways
Enzyme | Function | Optimal Activity | Gene Cluster |
---|---|---|---|
Debutoxylase (Dbo) | C-dealkylation | pH 6.5, 30°C | dbo |
Cytochrome P450 monooxygenase | N-demethylation | pH 7.0, 35°C | p450 |
Protocatechuate 3,4-dioxygenase | Aromatic ring cleavage | pH 7.5, 40°C | pcaGH |
Butachlor degradation in non-sterile paddy soil follows first-order kinetics (R² > 0.95), with rate constants (k) of 0.12 d⁻¹. Bioaugmentation with Bacillus cereus DC-1 increases k to 0.58 d⁻¹, reducing half-life from 5.8 to 1.2 days. The Arrenhius model confirms activation energy (Ea) of 45.6 kJ/mol, indicating temperature sensitivity. At 35°C, degradation accelerates 3-fold compared to 15°C [3] [5].
Table 3: Butachlor Degradation Kinetics Under Soil Conditions
Condition | Rate Constant (k, d⁻¹) | Half-life (Days) | R² Value |
---|---|---|---|
Non-bioaugmented soil | 0.12 | 5.8 | 0.97 |
B. cereus DC-1 augmented | 0.58 | 1.2 | 0.98 |
Sterile soil | 0.03 | 23.1 | 0.94 |
Response Surface Methodology (RSM) models optimized butachlor degradation by Bacillus cereus DC-1. A central composite design identified optimal conditions: pH 7.29, temperature 32.89°C, and inoculum size 5.18%. The quadratic model (R² = 0.92) predicted 87.06% degradation, validated experimentally at 85.2%. Soil moisture at 100% water-holding capacity accelerated degradation 4-fold by enhancing bacterial mobility [3] [6].
Table 4: RSM-Optimized Parameters for Butachlor Degradation
Factor | Optimal Value | Effect on Degradation | p-value |
---|---|---|---|
pH | 7.29 | Quadratic increase | <0.01 |
Temperature (°C) | 32.89 | Positive correlation | <0.001 |
Inoculum Size (%) | 5.18 | Linear increase | 0.003 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7